

# An In-Depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate

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## Compound of Interest

Compound Name: Ethyl 4-hydroxy-3-nitrobenzoate

Cat. No.: B098181

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## Abstract

**Ethyl 4-hydroxy-3-nitrobenzoate** is a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization. While direct biological studies on this specific molecule are limited, this document also explores the potential antibacterial and anti-inflammatory activities based on the known bioactivities of structurally related phenolic and nitrobenzoic acid derivatives. Detailed experimental protocols for its synthesis and purification are provided, along with visualizations of synthetic workflows and relevant biological signaling pathways.

## Chemical and Physical Properties

**Ethyl 4-hydroxy-3-nitrobenzoate** is an organic compound with the molecular formula  $C_9H_9NO_5$ .<sup>[1]</sup> It presents as an orange to brown crystalline solid. Key quantitative data are summarized in Table 1.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| IUPAC Name        | Ethyl 4-hydroxy-3-nitrobenzoate                  | [1]       |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub>    | [2][1]    |
| Molecular Weight  | 211.17 g/mol                                     | [2][1]    |
| CAS Number        | 19013-10-6                                       | [2][1]    |
| Melting Point     | 104-106 °C                                       |           |
| Appearance        | Orange to brown solid crystal                    | [3]       |
| Solubility        | Soluble in ethanol, ether, and dimethylformamide | [3]       |

## Spectroscopic Data

The structural identity of **Ethyl 4-hydroxy-3-nitrobenzoate** can be confirmed by various spectroscopic methods.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated spectrum for **Ethyl 4-hydroxy-3-nitrobenzoate** is not readily available in the searched literature, the expected chemical shifts and coupling constants for <sup>1</sup>H and <sup>13</sup>C NMR can be inferred from closely related structures and general principles of NMR spectroscopy.

### Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 4-hydroxy-3-nitrobenzoate** is available from the NIST Chemistry WebBook and shows characteristic absorption bands corresponding to its functional groups.[4]

### Mass Spectrometry (MS)

The mass spectrum (electron ionization) of **Ethyl 4-hydroxy-3-nitrobenzoate** is available from the NIST Chemistry WebBook, confirming its molecular weight.[1]

## Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate

There are two primary synthetic routes to **Ethyl 4-hydroxy-3-nitrobenzoate**: esterification of 4-hydroxy-3-nitrobenzoic acid and nitration of ethyl p-hydroxybenzoate.

## Experimental Protocol: Esterification of 4-hydroxy-3-nitrobenzoic acid

This method involves the acid-catalyzed esterification of 4-hydroxy-3-nitrobenzoic acid with ethanol.

Materials:

- 4-hydroxy-3-nitrobenzoic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate
- Distilled water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-nitrobenzoic acid in an excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.

- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent to yield the crude product.
- Purify the crude product by recrystallization from ethanol to obtain pure **Ethyl 4-hydroxy-3-nitrobenzoate**.

## Experimental Protocol: Nitration of Ethyl p-hydroxybenzoate

This method involves the nitration of ethyl p-hydroxybenzoate using a nitrating mixture.

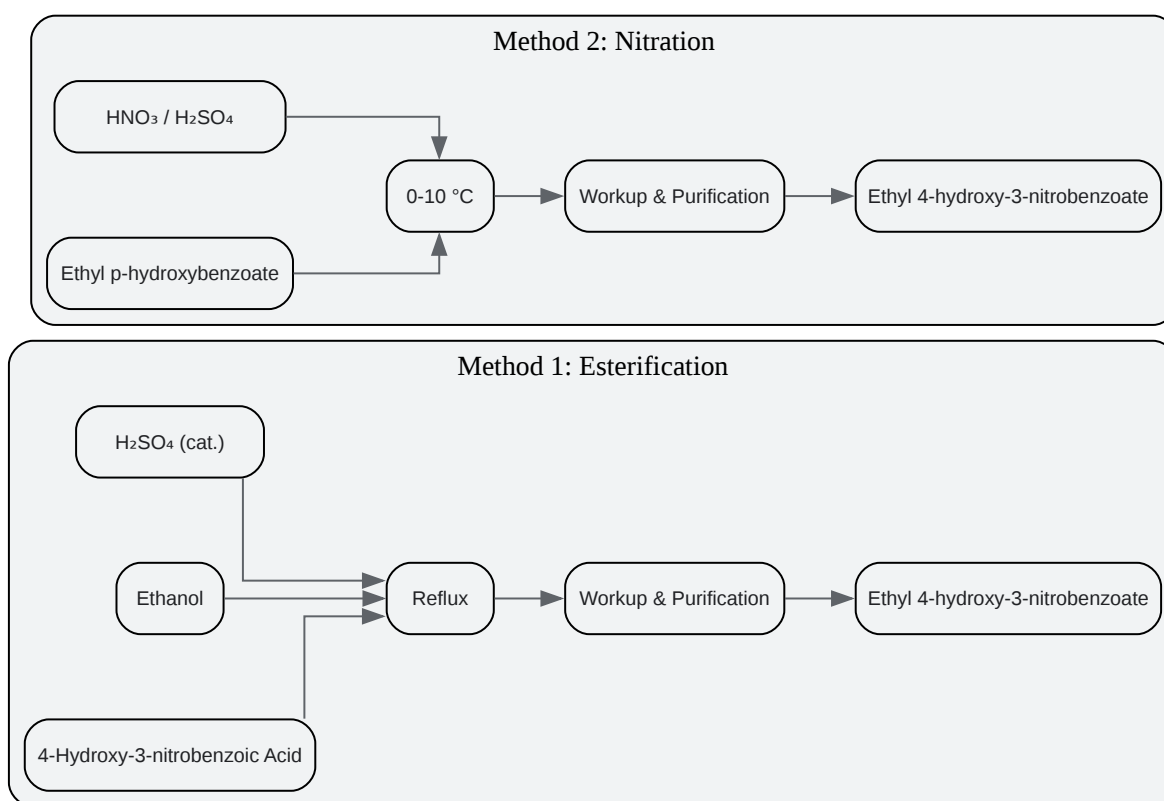
Materials:

- Ethyl p-hydroxybenzoate
- Concentrated nitric acid
- Concentrated sulfuric acid
- Ice

Procedure:

- In a flask, dissolve ethyl p-hydroxybenzoate in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.
- Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the solution of ethyl p-hydroxybenzoate while maintaining the temperature between 0-10 °C with vigorous stirring.
- After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to proceed to completion (monitored by TLC).

- Pour the reaction mixture slowly onto crushed ice with stirring.
- The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
- The crude product can be purified by recrystallization from ethanol.



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**Figure 1:** Synthetic routes to **Ethyl 4-hydroxy-3-nitrobenzoate**.

## Potential Biological Activities

While specific biological studies on **Ethyl 4-hydroxy-3-nitrobenzoate** are not extensively reported in the literature, its structural motifs—a phenolic hydroxyl group and a nitro-substituted benzene ring—are present in many biologically active molecules. This suggests potential for antibacterial and anti-inflammatory properties.

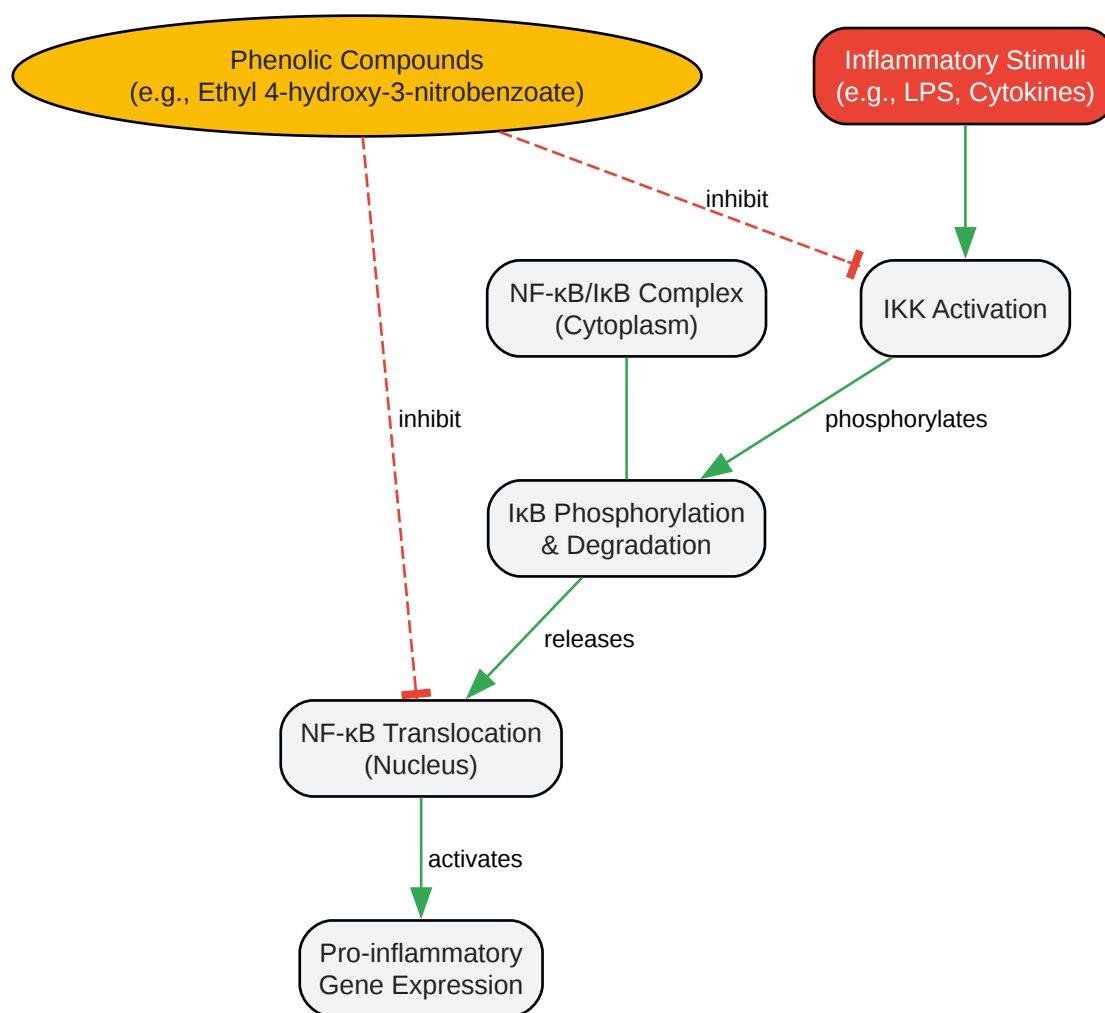
## Potential Antibacterial Activity

Many phenolic compounds and their derivatives are known to possess antibacterial properties. The mechanism of action often involves disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, or interference with metabolic pathways. For instance, various derivatives of p-hydroxybenzoic acid have demonstrated antimicrobial activity against a range of bacteria.

## Potential Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory effects.<sup>[5]</sup> These effects are often attributed to their antioxidant properties and their ability to modulate key inflammatory signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

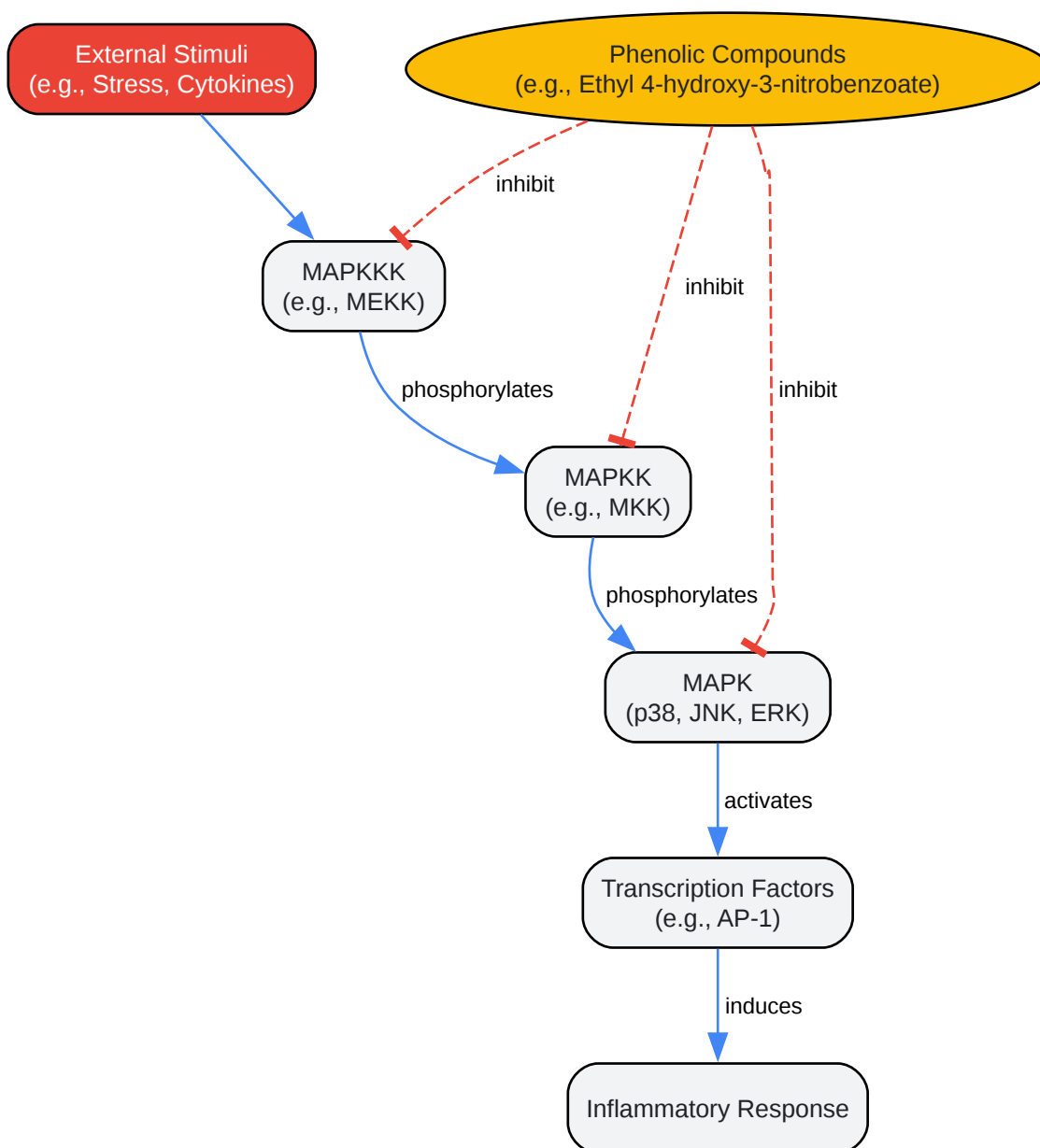
**NF-κB Signaling Pathway:** The NF-κB pathway is a central regulator of the inflammatory response.<sup>[6]</sup> In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.<sup>[6]</sup> Polyphenolic compounds can inhibit this pathway at various points, such as by preventing IκB degradation or blocking the nuclear translocation of NF-κB.<sup>[5]</sup>



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**Figure 2:** Potential inhibition of the NF-κB signaling pathway.

**MAPK Signaling Pathway:** The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli.[7] Key members of this pathway include ERK, JNK, and p38 MAPKs. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[7] Many polyphenols have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK cascade.[8]



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**Figure 3:** Potential modulation of the MAPK signaling pathway.

## Applications and Future Directions

**Ethyl 4-hydroxy-3-nitrobenzoate** serves as a valuable intermediate in organic synthesis.[3] Its functional groups can be further modified to create a variety of derivatives. For example, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or transesterified. These transformations open up possibilities for the synthesis of novel compounds with potential applications in dye manufacturing and as precursors for pharmacologically active molecules.



Given the established biological activities of related phenolic and nitroaromatic compounds, future research should focus on the direct evaluation of **Ethyl 4-hydroxy-3-nitrobenzoate** for its antibacterial and anti-inflammatory properties. In vitro assays to determine its minimum inhibitory concentration (MIC) against various bacterial strains and its IC<sub>50</sub> values in cellular models of inflammation would provide valuable quantitative data. Further mechanistic studies could then elucidate its specific molecular targets within the relevant signaling pathways.

## Conclusion

This technical guide has provided a detailed overview of **Ethyl 4-hydroxy-3-nitrobenzoate**, covering its chemical properties, synthesis, and spectroscopic characterization. While direct evidence for its biological activity is currently lacking, its structural features suggest a potential for antibacterial and anti-inflammatory effects, likely through the modulation of key signaling pathways such as NF-κB and MAPK. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development, encouraging further investigation into the therapeutic potential of this and related compounds.

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